molecular formula C14H10F3N3O2S B2798490 N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034487-58-4

N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2798490
CAS No.: 2034487-58-4
M. Wt: 341.31
InChI Key: BSVWXCBFZSEBSB-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its fused pyrazolo[1,5-a]pyridine ring system and a trifluoromethylbenzenesulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common approach is the cyclization of appropriate precursors, such as pyridine derivatives, under specific conditions. The trifluoromethylbenzenesulfonamide group is then introduced through a sulfonation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including its role as an enzyme inhibitor or receptor antagonist.

Medicine: N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In the materials science industry, this compound can be used in the design of advanced materials with specific properties, such as enhanced stability or unique electronic characteristics.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines

  • Imidazo[1,5-a]pyridines

  • Trifluoromethylbenzenesulfonamides

Uniqueness: N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of the pyrazolo[1,5-a]pyridine core and the trifluoromethylbenzenesulfonamide group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c15-14(16,17)10-2-1-3-13(8-10)23(21,22)19-11-5-7-20-12(9-11)4-6-18-20/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVWXCBFZSEBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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